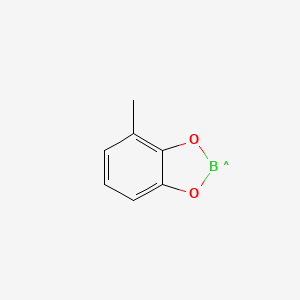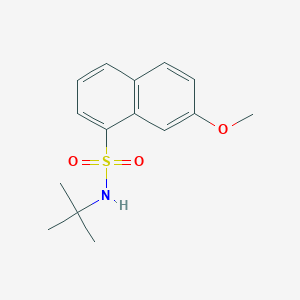
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid is a perfluorinated carboxylic acid. This compound is known for its unique chemical properties, particularly its high thermal stability and resistance to degradation. These characteristics make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination of 2-methyldecanoic acid. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These methods are optimized for efficiency and yield, ensuring that the final product meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones, while reduction can produce perfluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the preparation of perfluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the interactions of perfluorinated substances with biological systems.
Medicine: Research is ongoing into the potential medical applications of perfluorinated compounds, including their use in drug delivery systems.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and surfactants, due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer high thermal stability and resistance to chemical degradation. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic acid (PFOA): Another perfluorinated carboxylic acid with similar properties but a shorter carbon chain.
Perfluorononanoic acid (PFNA): Similar in structure but with one fewer carbon atom.
Perfluorodecanoic acid (PFDA): Similar in structure but without the methyl group.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid is unique due to its specific carbon chain length and the presence of a methyl group
Eigenschaften
CAS-Nummer |
136022-86-1 |
|---|---|
Molekularformel |
C11H5F17O2 |
Molekulargewicht |
492.13 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-2-methyldecanoic acid |
InChI |
InChI=1S/C11H5F17O2/c1-2(3(29)30)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1H3,(H,29,30) |
InChI-Schlüssel |
LYZCGZWGQVKVSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


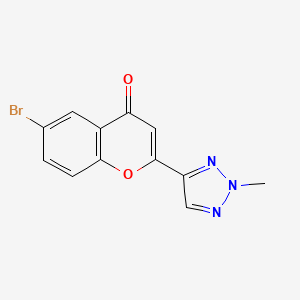

![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
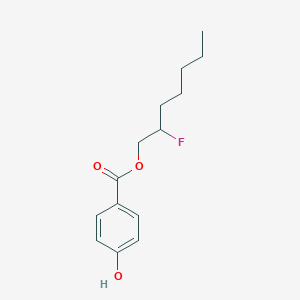
![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)
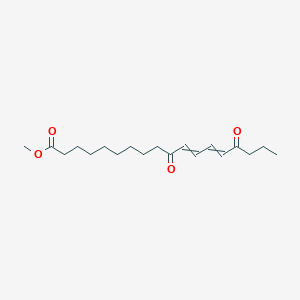

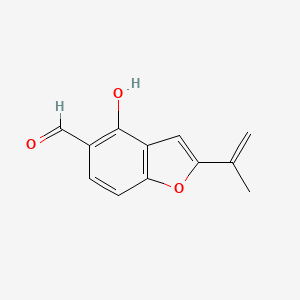

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
